molecular formula C20H20N6O2S B12183577 N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B12183577
M. Wt: 408.5 g/mol
InChI Key: VULGVENQLYNNQD-UHFFFAOYSA-N
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Description

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the triazole and phenyl groups. Common reagents and conditions include:

    Reagents: Triazole, phenyl derivatives, tert-butyl groups, and various catalysts.

    Conditions: Controlled temperature, pressure, and pH to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures.

    Triazole Derivatives: Compounds containing the triazole ring.

    Phenyl Derivatives: Compounds with phenyl groups.

Uniqueness

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

3-tert-butyl-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H20N6O2S/c1-20(2,3)16-10-29-19-22-8-15(18(28)26(16)19)17(27)24-14-6-4-13(5-7-14)9-25-12-21-11-23-25/h4-8,10-12H,9H2,1-3H3,(H,24,27)

InChI Key

VULGVENQLYNNQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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